molecular formula C9H20OSi B093256 (1-tert-Butylvinyloxy)trimethylsilane CAS No. 17510-46-2

(1-tert-Butylvinyloxy)trimethylsilane

Cat. No. B093256
CAS RN: 17510-46-2
M. Wt: 172.34 g/mol
InChI Key: PEHJULPJEVIIFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of organosilicon compounds often involves reactions that can include hydrosilylation, deprotonation, and thermolysis. For example, the synthesis of silicon-modified butane-1,4-diol derivatives through the hydrosilylation of 1,4-bis(trimethylsiloxy)but-2-ene is described . Similarly, the reaction of tert-butylbis(trimethylsilyl)silyl potassium with pivaloyl chloride to produce pivaloyl[tert-butylbis(trimethylsilyl)]silane is another example of organosilicon synthesis .

Molecular Structure Analysis

The molecular structure of organosilicon compounds can be quite complex, with various substituents affecting the overall stability and reactivity. For instance, the reaction of tert-butoxygallane with di- and trisiloxanediols leads to the formation of compounds with intricate silicon-oxygen and gallium-oxygen ring structures . These structures are characterized by their silicon and gallium content, as well as by the presence of tert-butyl and other substituents.

Chemical Reactions Analysis

Organosilicon compounds participate in a variety of chemical reactions. The reaction of trimethylaluminum with tert-butylalumoxane, for example, results in the formation of hybrid tert-butylmethylalumoxanes, which are used as cocatalysts for olefin polymerization . Additionally, the thermolysis of certain silicon-carbon unsaturated compounds with acetylenes can lead to the formation of silacyclopropenes and disilacyclobutenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds are influenced by their molecular structure. For instance, copolymers of vinyl p-tert-butylbenzoate with 3-methacryloxypropyltris(trimethylsiloxy)silane exhibit increased oxygen permeability compared to their homopolymer counterparts . The presence of tert-butyl and trimethylsilyl groups can also affect properties such as glass transition temperature and reactivity towards other chemical species.

Scientific Research Applications

  • Generation of 1,2-Dehydrobenzene from the Dehalosilylation of (o-Halophenyl)trimethylsilanes : In this study, (o-Halophenyl)trimethylsilanes afford products from the generation of 1,2-dehydrobenzene when treated with potassium tert-butoxide or tetramethylammonium fluoride in aprotic solvents. This indicates the potential of (1-tert-Butylvinyloxy)trimethylsilane in similar dehalosilylation reactions (Cunico & Dexheimer, 1973).

  • Synthesis of Macrolide Antibiotics : An efficient directed Claisen reaction between tert-butyl propionate and phenyl propionate was described, which involves the practical synthesis of key building blocks in macrolide antibiotics synthesis, including (Z)-[(4-ethylidene-2,2,5-trimethyl-4H-1,3-dioxin-6-yl)oxy]trimethylsilane (Zhang, Kitamura, & Myers, 2015).

  • Study of t-Butoxy Radical Decomposition Reaction : A study was conducted on the thermal decomposition of the tert-butoxy radical in the gas phase, using di-tert-butyl peroxide + trimethylsilane mixtures. This research is significant for understanding the kinetics and mechanisms involved in reactions of tert-butoxy radicals with trimethylsilane (Park, Song, & Choo, 1990).

  • Synthesis of Hexasilsesquioxanes : Research on the synthesis of hexasilsesquioxanes, such as Hexakis((1,1,2-trimethylpropyl)silsesquioxane) and Hexakis(tert-butylsilsesquioxane), can be linked to the utility of (1-tert-Butylvinyloxy)trimethylsilane in the formation of complex organosilicon compounds (Unno, Alias, Saito, & Matsumoto, 1996).

  • Hydrolysis of tri-tert-butylaluminum : This study on tert-Butyl-substituted alumoxanes, involving the hydrolysis of Al(tBu)3, provides insights into the reactivity and potential applications of tert-butyl groups in organometallic chemistry, which could be relevant to the use of (1-tert-Butylvinyloxy)trimethylsilane (Mason, Smith, Bott, & Barron, 1993).

  • Nucleophilic Addition Reactions : The chemoselective addition of (difluoromethyl)trimethylsilane to aryl glyoxal derived α-imino ketones and diaryl 1,2-diketones provides a perspective on the reactivity of trimethylsilane compounds in nucleophilic addition reactions, which could be extrapolated to (1-tert-Butylvinyloxy)trimethylsilane (Obijalska, Utecht, Kowalski, Mlostoń, & Rachwalski, 2015).

  • Thin PDMS Films Using Tert-Butyl Alcohol : This research on using tert-butyl alcohol for spinning thin PDMS films might provide indirect insights into the properties and applications of tert-butyl compounds like (1-tert-Butylvinyloxy)trimethylsilane in material science (Koschwanez, Carlson, & Meldrum, 2009).

Safety And Hazards

The compound is classified as Flam. Liq. 3; Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 . This indicates that it is flammable, can cause skin and eye irritation, and may cause drowsiness or dizziness .

properties

IUPAC Name

3,3-dimethylbut-1-en-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20OSi/c1-8(9(2,3)4)10-11(5,6)7/h1H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHJULPJEVIIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392142
Record name (1-tert-Butylvinyloxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-tert-Butylvinyloxy)trimethylsilane

CAS RN

17510-46-2
Record name (1-tert-Butylvinyloxy)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-tert-Butylvinyloxy)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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